3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Overview
Description
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid is an organic compound with the molecular formula C13H10N4O2 and a molecular weight of 254.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes both a benzotriazole and a benzoic acid moiety .
Preparation Methods
The synthesis of 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid typically involves the reaction of 5-amino-1,2,3-benzotriazole with a suitable benzoic acid derivative under controlled conditions . The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and reagents like isopropylmagnesium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can interact with oxidoreductase enzymes, enhancing antibacterial and antifungal activities . The compound’s structure allows it to penetrate bacterial cells and interact with target enzymes, thereby exerting its effects .
Comparison with Similar Compounds
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid can be compared with other benzotriazole derivatives such as:
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Commonly used as a UV absorber.
Thiazolidinone benzotriazole derivatives: Known for their antibacterial activities.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Used in energetic materials.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-(5-aminobenzotriazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFABWOOBRFQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C=CC(=CC3=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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